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Compound of Interest

Compound Name:

(R)-Cyclopropyl(2-

fluorophenyl)methanamine

hydrochloride

CAS No.: 1213846-75-3

Cat. No.: B1489431

Get Quote

Executive Summary: The "Power of Two"
In modern medicinal chemistry, the fluorinated cyclopropylamine (FCPA) moiety represents a

convergence of two powerful design strategies: conformational restriction and bioisosteric

modulation. While the cyclopropane ring locks pharmacophores into specific vectors (reducing

entropic penalties upon binding), the introduction of fluorine provides a precise lever to tune

basicity (pKa), lipophilicity (logD), and metabolic stability without significantly altering steric

bulk.

This guide details the structural logic, synthetic pathways, and application of FCPAs, moving

beyond basic definitions to explore the causal relationships between atomic substitution and

biological efficacy.

Physicochemical Architecture
The utility of FCPAs lies in their ability to resolve the "permeability-solubility" paradox often

encountered with aliphatic amines.
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The "Fluorine Effect" on Basicity (pKa)
Standard aliphatic amines often possess high pKa values (9–10), leading to high protonation at

physiological pH. This improves solubility but hinders passive membrane permeability and can

increase hERG channel liability.

Mechanism: Introducing fluorine onto the cyclopropane ring lowers the pKa of the amine via

the strong electron-withdrawing inductive effect (-I).

Stereoelectronic Nuance: The effect is not merely inductive. In cis-2-

fluorocyclopropylamines, the interaction between the nitrogen lone pair and the C-F

antibonding orbital (

) creates a hyperconjugative effect that further modulates basicity.

Data Comparison:

Scaffold Structure Approx. pKa LogP Impact
Primary
Benefit

Isopropylamine Aliphatic Chain ~10.6 Baseline

High flexibility

(High entropy

cost)

Cyclopropylamin

e (CPA)
Rigid Ring ~9.1 -0.2 vs. Iso

Conformational

lock; Reduced

basicity

2-Fluoro-CPA Ring + F ~7.8 - 8.2 +0.3 vs. CPA

Ideal pKa

window for CNS

penetration

2,2-Difluoro-CPA Ring + 2F ~6.5 - 7.0 +0.6 vs. CPA

Reduced hERG

liability;

Metabolic block

Metabolic Stability
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The cyclopropyl group is often a "metabolic alert" due to P450-mediated ring opening (forming

reactive enones or aldehydes).

The Fix: Fluorination at the C2 position (2-F or 2,2-difluoro) blocks the initial Hydrogen Atom

Transfer (HAT) required for this oxidative ring opening. The C-F bond (approx. 116 kcal/mol)

is significantly stronger than the C-H bond it replaces, effectively "armoring" the metabolic

soft spot.

Visualizing the Design Logic
The following diagram illustrates the decision matrix for deploying FCPAs in lead optimization.
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Caption: Causal workflow for transitioning from a labile aliphatic amine to a robust fluorinated

cyclopropylamine pharmacophore.

Synthetic Methodologies
Synthesizing FCPAs is non-trivial due to the strain energy of the cyclopropane ring (~27.5

kcal/mol). Direct fluorination of cyclopropylamine is rarely successful due to fragmentation. Two

primary strategies are employed:

Strategy A: Curtius Rearrangement (The Robust Route)
This is the industry standard for generating FCPAs because it avoids harsh conditions that

might open the ring.
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Precursor: Fluorinated cyclopropanecarboxylic acids (often accessible via carbene addition

to fluoroalkenes).

Mechanism: Acid

Acyl Azide

Isocyanate

Amine.

Why it works: The rearrangement occurs with retention of stereochemistry, allowing for the

synthesis of enantiopure drugs if the starting acid is chiral.

Strategy B: Biocatalytic Cyclopropanation (The Modern
Route)
Recent advances utilize engineered heme-containing proteins (e.g., myoglobin variants) to

catalyze the addition of carbenes to fluoroalkenes.

Advantage: Unprecedented diastereoselectivity (cis/trans ratios > 99:1) which is difficult to

achieve with traditional Simmons-Smith chemistry.

Detailed Experimental Protocol
Target: Synthesis of trans-2-fluoro-2-phenylcyclopropylamine (LSD1 Inhibitor Motif) via Curtius

Rearrangement.

Safety Warning:Acyl azides are potentially explosive. Reactions involving azides should be

conducted behind a blast shield. Avoid concentrating azide intermediates to dryness.

Phase 1: Formation of the Acyl Azide
Reagents:trans-2-fluoro-2-phenylcyclopropanecarboxylic acid (1.0 equiv),

Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), dry Toluene (10

mL/g substrate).

Procedure:
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Dissolve the carboxylic acid in dry toluene under an inert atmosphere (

).

Add TEA and cool the mixture to 0°C.

Add DPPA dropwise over 15 minutes.

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

Phase 2: Rearrangement to Isocyanate
Procedure:

Heat the reaction mixture to 90°C.

Observe gas evolution (

). This indicates the Curtius rearrangement is proceeding.

Maintain at 90°C for 1–2 hours until gas evolution ceases.

Result: Formation of the intermediate isocyanate (do not isolate).

Phase 3: Hydrolysis to Amine
Reagents: 20% HCl (aq).

Procedure:

Cool the isocyanate solution to RT.

Add 20% HCl slowly (exothermic).

Heat to reflux (100°C) for 1 hour to effect hydrolysis and decarboxylation.

Workup:
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Cool to RT. Wash the acidic aqueous layer with diethyl ether (removes non-basic

impurities).

Basify the aqueous layer to pH > 12 using 4M NaOH.

Extract the free amine into Dichloromethane (DCM) (3x).

Dry over

, filter, and concentrate in vacuo (keep temperature < 40°C as FCPAs can be volatile).

Phase 4: Salt Formation (Stabilization)
Dissolve the oil in minimal Ethanol and add 1.0 equiv of HCl in Dioxane. Precipitate the

hydrochloride salt with diethyl ether for long-term storage.

Case Study: LSD1 Inhibition
Tranylcypromine (TCP) is a non-selective Monoamine Oxidase (MAO) inhibitor that also

inhibits Lysine-Specific Demethylase 1 (LSD1).[1] However, its potency is limited (IC50 ~

micromolar range).

The Fluorine Optimization: Researchers developed 2-fluoro-TCP analogs to enhance potency

and selectivity.

Mechanism: LSD1 inhibition involves a single-electron transfer (SET) mechanism where the

FAD cofactor oxidizes the amine, leading to ring opening and covalent adduct formation.

Outcome: The introduction of fluorine at the C2 position of the cyclopropane ring alters the

electronics of the ring-opening step. Specifically, trans-2-fluoro-2-phenylcyclopropylamine

showed a 10-fold increase in potency (IC50 < 100 nM) compared to the non-fluorinated

parent. The fluorine atom facilitates a more favorable transition state for the covalent attack

on FAD, while also reducing MAO-A/B off-target activity due to steric clashes in the smaller

MAO active sites.

Synthetic Workflow Diagram
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Caption: Step-by-step synthetic pathway for generating FCPAs via the Curtius Rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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